![molecular formula C12H13NO4S2 B14391711 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate CAS No. 89862-53-3](/img/structure/B14391711.png)
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfanylcarbonyl group and a propyl formate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with methylthiol to form 2-(methylsulfanyl)pyridine.
Carbonylation: The 2-(methylsulfanyl)pyridine is then subjected to carbonylation using carbon monoxide in the presence of a palladium catalyst to introduce the carbonyl group, forming 6-[(methylsulfanyl)carbonyl]pyridine.
Thioester Formation: The 6-[(methylsulfanyl)carbonyl]pyridine is reacted with 3-mercaptopropionic acid to form the thioester linkage.
Esterification: Finally, the thioester is esterified with formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carbonylation, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate involves its interaction with specific molecular targets. The compound’s carbonyl and sulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-[(Methylsulfanyl)carbonyl]pyridine: Lacks the propyl formate ester group.
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propionic acid: Contains a carboxylic acid group instead of the formate ester.
Uniqueness
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyridine ring and the formate ester group allows for diverse applications in various fields.
特性
CAS番号 |
89862-53-3 |
|---|---|
分子式 |
C12H13NO4S2 |
分子量 |
299.4 g/mol |
IUPAC名 |
3-(6-methylsulfanylcarbonylpyridine-2-carbonyl)sulfanylpropyl formate |
InChI |
InChI=1S/C12H13NO4S2/c1-18-11(15)9-4-2-5-10(13-9)12(16)19-7-3-6-17-8-14/h2,4-5,8H,3,6-7H2,1H3 |
InChIキー |
HGWOQCUDTJIPMF-UHFFFAOYSA-N |
正規SMILES |
CSC(=O)C1=NC(=CC=C1)C(=O)SCCCOC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


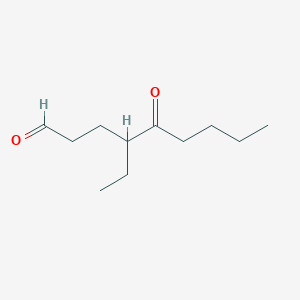
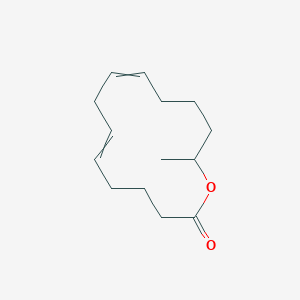
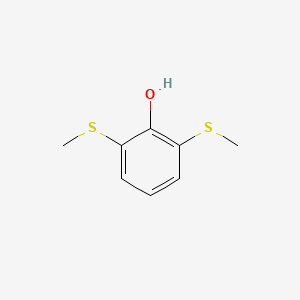

![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
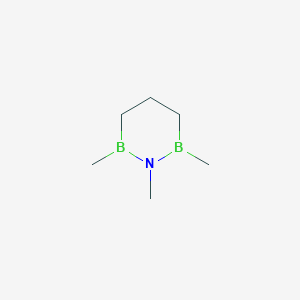
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
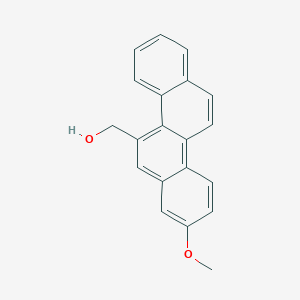
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)
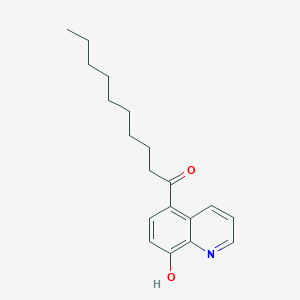


methanone](/img/structure/B14391700.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
